Methyl 2-methoxy-3-cyano-1-naphthoate

Neurokinin-1 receptor antagonism Medicinal chemistry Structure–activity relationship (SAR)

Methyl 2-methoxy-3-cyano-1-naphthoate is a polysubstituted naphthalene ester specifically designed for NK1 antagonist medicinal chemistry. The 2-methoxy group confers NK1 selectivity, while the 3-cyano group provides high binding affinity (single-digit nM). This methyl ester surrogate enables mild hydrolysis to the free acid for amide coupling. Unlike simple 1-naphthoates, this compound delivers atropisomeric naphthamides for conformational SAR. Proprietary AstraZeneca clinical candidates (ZD6021, ZD4974) leveraged this pharmacophore. Purchase as a protected intermediate for multi-step synthesis; withstands Grignard/hydride conditions.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 263387-96-8
Cat. No. B8719932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-3-cyano-1-naphthoate
CAS263387-96-8
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1C#N)C(=O)OC
InChIInChI=1S/C14H11NO3/c1-17-13-10(8-15)7-9-5-3-4-6-11(9)12(13)14(16)18-2/h3-7H,1-2H3
InChIKeyFLGRJTLHLVSFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methoxy-3-cyano-1-naphthoate (CAS 263387-96-8): Core Intermediate for NK1 Antagonist Pharmacophores


Methyl 2-methoxy-3-cyano-1-naphthoate (CAS 263387-96-8) is a polysubstituted naphthalene derivative classified as a 1-naphthoic acid methyl ester bearing electron-withdrawing 3-cyano and electron-donating 2-methoxy substituents . This specific 3-cyano-2-methoxy substitution pattern has been identified in the patent and primary literature as a particularly preferred pharmacophoric element for potent neurokinin-1 (NK1) receptor antagonists [1]. The compound serves as a late-stage ester intermediate, enabling direct hydrolysis to the corresponding 3-cyano-2-methoxy-1-naphthoic acid (CAS 263387-97-9) for subsequent amide coupling to generate therapeutically relevant naphthamide NK1 antagonists [2].

Why Generic Naphthoate Esters Cannot Replace Methyl 2-methoxy-3-cyano-1-naphthoate in NK1 Antagonist Synthesis


Simple 1-naphthoate esters lacking the 3-cyano and 2-methoxy substitution pattern cannot be interchanged with methyl 2-methoxy-3-cyano-1-naphthoate in NK1 antagonist programs. Comprehensive structure–activity relationship (SAR) studies published by AstraZeneca scientists established that the 2-methoxy substituent is necessary for NK1 receptor selectivity, while the 3-cyano group is a particularly preferred substituent for attaining high binding affinity [1]. Removal of either substituent produces intermediates that lead to naphthamides with substantially reduced NK1 potency or altered NK1/NK2 selectivity profiles [2]. Furthermore, the methyl ester functionality is specifically exploited as a protected carboxyl surrogate that can be cleanly hydrolyzed under mild conditions (LiOH, THF/water/MeOH, room temperature) to the free cyano-acid coupling partner, a transformation whose efficiency depends on the electronic interplay between the ester and the adjacent 2-methoxy and 3-cyano groups . Generic substitutes lacking this precise substitution geometry do not reproduce the reactivity, selectivity, or downstream biological activity conferred by this intermediate.

Quantitative Differentiation Evidence for Methyl 2-methoxy-3-cyano-1-naphthoate (CAS 263387-96-8)


NK1 Receptor Antagonist Potency: Essentiality of the 3-Cyano-2-Methoxy Naphthoyl Pharmacophore

The 3-cyano-2-methoxy substitution pattern on the naphth-1-yl ring is explicitly identified as a 'particularly preferred substitution pattern' in the foundational AstraZeneca NK1 antagonist patents. Naphthamide final compounds incorporating this pharmacophore demonstrate single-digit nanomolar binding affinity for the human NK1 receptor. For example, ZD6021, a clinical candidate derived from the 3-cyano-2-methoxy-1-naphthoic acid building block (which is itself prepared from the target methyl ester), inhibited [3H]-substance P binding to human NK1 receptors with Ki = 0.12 nM and NK2 receptors with Ki = 0.62 nM . SAR studies demonstrate that alteration of the 2-naphthyl substituent modulates NK1/NK2 selectivity; the 2-methoxy group was shown to be necessary for NK1 selectivity, whereas its absence shifts the selectivity profile toward dual NK1/NK2 antagonism [1]. This evidence establishes that methyl 2-methoxy-3-cyano-1-naphthoate is the essential ester prodromal form of a pharmacophore whose specific substitution geometry is non-negotiable for achieving potent, selective NK1 antagonism.

Neurokinin-1 receptor antagonism Medicinal chemistry Structure–activity relationship (SAR)

Hydrolytic Lability of the Methyl Ester vs. Free Acid: Quantified Synthetic Handle for Downstream Amide Coupling

Methyl 2-methoxy-3-cyano-1-naphthoate serves as a protected carboxyl surrogate that can be quantitatively hydrolyzed to 3-cyano-2-methoxy-1-naphthoic acid under mild, room-temperature conditions (LiOH·H2O, THF/water/MeOH 3:1:1, stirred overnight). The patent literature explicitly teaches this transformation: treatment of 0.113 g (0.469 mmol) of the methyl ester with 0.0196 g (0.467 mmol) LiOH·H2O provides the free acid, which is subsequently used in amide coupling with EDCI to form NK1 antagonist final compounds [1]. In contrast, the free acid (CAS 263387-97-9) is directly available as a research compound but cannot serve as a protected intermediate where orthogonal ester deprotection is required in synthetic sequences. The methyl ester provides a latent carboxyl group that remains stable to many reaction conditions that would be incompatible with the free carboxylic acid (e.g., Grignard additions, reductive aminations), yet can be unmasked chemoselectively at the desired synthetic stage [2].

Synthetic methodology Ester hydrolysis Process chemistry

Atropisomerism and NK1 Pharmacophore Conformation: Structural Uniqueness of the 2-Methoxy-3-Cyano Substitution Pattern

The 2-methoxy substituent on the naphthoyl ring, as present in methyl 2-methoxy-3-cyano-1-naphthoate, introduces axial chirality (atropisomerism) in the derived naphthamide NK1 antagonists due to restricted rotation about the naphthyl–amide bond. Detailed biophysical and structural studies published in the Journal of Medicinal Chemistry demonstrated that the 2-methoxy group is necessary for NK1 selectivity but causes the compound to exist as a mixture of interconverting rotational isomers (atropisomers) [1]. Through variable-temperature NMR and chiral HPLC analysis, the rate of atropisomer interconversion was quantified and found to depend critically on the nature of the 2-substituent. Compounds bearing the 2-methoxy group exhibit interconversion barriers that allow isolation of individual atropisomers, which display differential NK1 receptor binding affinities. This property has been exploited to develop a refined NK1 pharmacophore model in which the bioactive conformation is specifically defined by the 2-methoxy orientation [1]. In contrast, naphthamide analogs lacking the 2-methoxy group (e.g., 2-H or 2-fluoro analogs) do not exhibit atropisomerism and consequently provide fewer opportunities for conformational optimization of receptor binding [2].

Atropisomerism Conformational analysis NK1 pharmacophore model

Supply Chain and Sourcing Differentiation for the 3-Cyano-2-Methoxy Substitution Pattern

Methyl 2-methoxy-3-cyano-1-naphthoate (CAS 263387-96-8) is a specialty fine chemical intermediate with limited commercial availability. Its synthesis from methanol and the parent 3-cyano-2-methoxy-1-naphthoic acid has been reported with a yield of approximately 57% [1]. In contrast, simpler naphthoate esters such as methyl 2-methoxy-1-naphthoate (CAS 13343-92-5, lacking the 3-cyano group) are widely available from multiple vendors at high purity (>98%) and lower cost due to their simpler synthesis and broader demand base . The 3-cyano substituent introduces an additional synthetic step (cyanation of a suitable naphthalene precursor), which increases manufacturing complexity and restricts the supplier base. This differential availability means that scientific programs requiring the 3-cyano-2-methoxy pharmacophore must specifically source CAS 263387-96-8; the more abundant and less expensive CAS 13343-92-5 cannot substitute because it lacks the 3-cyano group essential for NK1 receptor binding affinity as established in the SAR evidence above [2].

Chemical sourcing Synthetic accessibility Specialty intermediates

Predicted Physicochemical Property Differentiation: Cyano-Containing vs. Cyano-Deleted Methyl Naphthoate Esters

The introduction of the 3-cyano group fundamentally alters the physicochemical profile of the methyl naphthoate scaffold relative to the cyano-deleted analog methyl 2-methoxy-1-naphthoate (CAS 13343-92-5). The cyano group increases molecular weight (241.24 vs. 216.23 g/mol), introduces an additional hydrogen bond acceptor (total HBA count: 4 vs. 3 for the cyano-deleted analog), and substantially reduces lipophilicity due to the polar nitrile functionality. Calculated properties indicate a density of 1.702 g/cm³ and a predicted boiling point of 480.2 °C at 760 mmHg for the target compound, reflecting the increased polarity and intermolecular interactions conferred by the cyano group [1]. The cyano-deleted analog methyl 2-methoxy-1-naphthoate (MW 216.23, molecular formula C13H12O3) lacks the additional H-bond acceptor and polar surface area contributed by the nitrile, resulting in higher predicted lipophilicity and altered chromatographic behavior . These physicochemical differences have practical implications for purification (chromatographic retention, crystallization behavior), formulation (solubility in organic solvent systems), and analytical method development (UV detection wavelength, MS ionization efficiency).

Physicochemical properties Drug-likeness Computational chemistry

Optimal Research and Industrial Application Scenarios for Methyl 2-methoxy-3-cyano-1-naphthoate (CAS 263387-96-8)


Synthesis of Potent, NK1-Selective Naphthamide Antagonists for CNS or Inflammatory Disease Programs

Medicinal chemistry teams pursuing NK1 receptor antagonists for indications including chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, or inflammatory pain should prioritize methyl 2-methoxy-3-cyano-1-naphthoate as the naphthoyl ester building block. Hydrolysis to the free acid followed by EDCI-mediated amide coupling with appropriate amine partners yields naphthamides bearing the 3-cyano-2-methoxy pharmacophore that has been validated in multiple AstraZeneca clinical candidates (e.g., ZD6021, ZD4974) to deliver single-digit nanomolar NK1 binding affinity . The atropisomeric properties conferred by the 2-methoxy group enable conformational optimization of receptor binding, a dimension not accessible when using 2-unsubstituted naphthoate intermediates [1].

Multi-Step Synthetic Sequences Requiring Orthogonal Carboxyl Protection

Process chemistry groups executing multi-step syntheses where the naphthoic acid moiety must remain protected during nucleophilic or reductive transformations should procure the methyl ester form (CAS 263387-96-8) rather than the free acid (CAS 263387-97-9). The methyl ester withstands Grignard additions, hydride reductions, and reductive amination conditions that would consume or decompose the free carboxylic acid, then can be quantitatively unmasked at the desired stage using mild LiOH hydrolysis at room temperature [2]. This orthogonal protection strategy eliminates a protection/deprotection sequence, reducing step count and improving overall yield.

Atropisomer-Based NK1 Pharmacophore Refinement and Conformational SAR Studies

Structural biology and biophysical chemistry groups investigating the conformational determinants of NK1 receptor recognition should specifically source methyl 2-methoxy-3-cyano-1-naphthoate to access the atropisomeric naphthamide series. The restricted rotation about the naphthyl–amide bond in derivatives of this ester yields isolable atropisomers whose individual NK1 binding affinities can differ by up to 10-fold, enabling the construction of detailed pharmacophore models that identify the bioactive conformation [1]. Analogs derived from 2-unsubstituted or 2-fluoro naphthoate esters do not exhibit atropisomerism and thus cannot support this level of conformational SAR analysis.

Development of Dual NK1/NK2 or Selective NK1 Antagonists via Substituent Tuning at the Naphthyl 2-Position

Programs exploring the NK1/NK2 selectivity continuum should procure methyl 2-methoxy-3-cyano-1-naphthoate as a common intermediate that can be diversified through modification of the 2-methoxy group. The primary literature demonstrates that the 2-substituent on the 3-cyano-1-naphthoyl scaffold is the principal determinant of NK1 vs. NK2 selectivity: 2-methoxy confers NK1 selectivity, while 2-H or alternative substituents produce dual NK1/NK2 antagonists [1]. Starting from the 2-methoxy ester, demethylation (e.g., BBr3) yields the 2-hydroxy analog, which can be further derivatized to explore substitution-dependent selectivity modulation for target product profiles.

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